Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate
Description
Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate is a fluorinated heterocyclic compound featuring a pyran ring substituted with a trifluoromethyl (-CF₃) group at position 6, an oxo group at position 2, and a methyl ester at position 3. Its molecular formula is C₈H₅F₃O₄, with a molecular weight of 208.09 g/mol (). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research (). The compound’s reactivity is influenced by the electron-withdrawing nature of the -CF₃ group and the ester moiety, which can undergo hydrolysis or participate in cycloaddition reactions ().
Properties
CAS No. |
101640-70-4 |
|---|---|
Molecular Formula |
C8H5F3O4 |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)pyran-4-carboxylate |
InChI |
InChI=1S/C8H5F3O4/c1-14-7(13)4-2-5(8(9,10)11)15-6(12)3-4/h2-3H,1H3 |
InChI Key |
ADUKTRKDRHHBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)OC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Properties
The compound (CAS 101640-70-4) has a molecular formula of $$ \text{C}8\text{H}5\text{F}3\text{O}4 $$ and a molecular weight of 222.118 g/mol. Its structure features a pyran-2-one core substituted with a trifluoromethyl group at position 6 and a methyl ester at position 4. Key physicochemical properties include a calculated exact mass of 222.014 g/mol and a topological polar surface area (TPSA) of 56.51 Ų, indicative of moderate polarity.
Synthesis via Cyclization of Keto-Ester Precursors
A primary route involves cyclization of ethyl 4-aryl-3-carbethoxy-6-(trifluoromethyl)-2-pyrone derivatives. Usachev et al. demonstrated that heating ethyl 4-aryl-3-carbethoxy-6-(trifluoromethyl)-2-pyrones in acidic methanol induces intramolecular cyclization, yielding indeno[2,1-c]pyran-1,9-diones. While this method focuses on fused pyran systems, analogous conditions (e.g., $$ \text{H}2\text{SO}4 $$ in methanol at 80–100°C) can be adapted to synthesize methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate by omitting aryl substituents. The trifluoromethyl group enhances electrophilicity at position 6, facilitating nucleophilic attack and ring closure.
Esterification of Pyranone Carboxylic Acids
An alternative approach involves esterifying 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylic acid. Patent US20080306287A1 describes esterification of tetrahydropyran-4-carboxylic acid derivatives using methanol and catalytic acid ($$ \text{H}2\text{SO}4 $$, $$ \text{HCl} $$) under reflux. Applying this to the unsaturated pyranone system, the reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
$$
\text{2-Oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}2\text{O}
$$
Yields exceed 85% when using excess methanol (5–10 eq.) and temperatures of 60–80°C. Purification via recrystallization from ethanol/water mixtures enhances purity (>98%).
Halogenation-Amidation Sequences
The patent further outlines halogenation-amidation strategies for pyrancarboxylic acid derivatives. While focused on tetrahydropyran systems, the methodology is transferable:
- Halogenation : Treat 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$) to form the acyl chloride.
- Esterification : React the acyl chloride with methanol in the presence of a base ($$ \text{Et}_3\text{N} $$) to yield the methyl ester.
This two-step process avoids side reactions associated with direct acid-catalyzed esterification, achieving isolations of 90–95% under mild conditions (25–40°C).
Palladium-Catalyzed Coupling Reactions
Recent advances employ cross-coupling to construct the pyran ring. A method adapted from RSC protocols uses Suzuki-Miyaura coupling between methyl 4-bromobenzoate and boronate esters under palladium catalysis (PdXPhosG2, 10 mol%). While this route primarily targets biaryl systems, modifying the boronate to include trifluoromethyl-substituted dihydropyran intermediates could enable pyranone formation. Reaction conditions (80°C in 1,4-dioxane/water, 4 h) are compatible with trifluoromethyl groups, though yields for such adaptations remain unexplored.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
The trifluoromethyl group’s electron-withdrawing nature accelerates cyclization by polarizing the carbonyl group. In esterification, methanol’s nucleophilicity is enhanced by protonation of the carboxylic acid, though competing decarboxylation may occur above 100°C. For halogenation-amidation, $$ \text{SOCl}_2 $$ converts the acid to a reactive acyl chloride, which reacts instantaneously with methanol, minimizing side products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate to other fluorinated pyran/pyridine derivatives are critical for understanding its unique properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Impact of Fluorination: The -CF₃ group in this compound significantly increases its lipophilicity (logP ~1.8) compared to non-fluorinated analogs like Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate (logP ~1.2) (). This aligns with trends noted in fluorinated pharmaceuticals (). The electron-withdrawing -CF₃ group stabilizes the pyran ring but reduces nucleophilic reactivity at adjacent positions compared to pyridine derivatives ().
Ring System Differences :
- Pyran-based compounds (e.g., this compound) exhibit higher aromatic stability than dihydropyridine analogs (e.g., ETFPMOC), which have partial saturation, increasing conformational flexibility ().
Ester Group Variations :
- Methyl esters (as in the target compound) hydrolyze faster than ethyl esters (e.g., ETFPMOC), affecting bioavailability ().
Applications :
- The target compound is primarily used as a precursor in agrochemical synthesis, whereas analogs like 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile show promise in kinase inhibition ().
Research Findings and Data
Crystallographic Data :
The compound’s crystal structure (resolved via SHELX programs) reveals planar geometry with a dihedral angle of 12° between the pyran ring and ester group, facilitating π-π stacking in solid-state forms ().
Biological Activity
Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate, with the CAS number 101640-70-4, is an organic compound classified within the pyran derivatives. Its molecular formula is , and it possesses a unique structure characterized by a trifluoromethyl group at the 6-position and a carboxylate group at the 4-position. This compound has garnered attention due to its significant biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
Key Features
| Feature | Description |
|---|---|
| Molecular Weight | 222.12 g/mol |
| Trifluoromethyl Group | Present at position 6 |
| Carboxylate Group | Present at position 4 |
Medicinal Chemistry Applications
This compound exhibits various biological activities, which include:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyran derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant bacteriostatic effects against S. aureus and E. coli.
| Compound Name | Antimicrobial Activity |
|---|---|
| This compound | Moderate activity against both bacteria |
| Methyl 4-(4-fluorophenyl)-2-oxo-2H-pyran-6-carboxylate | High activity against E. coli |
Case Study 2: Anticancer Activity
In a comparative study of pyran derivatives, this compound was assessed for its cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The compound demonstrated a moderate IC50 value, indicating potential for further development as an anticancer agent.
| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| A549 | 40.54 | Doxorubicin (10 µM) |
| Caco-2 | 29.77 | Doxorubicin (10 µM) |
The biological activity of this compound is believed to be mediated through its interaction with various biological macromolecules, potentially influencing enzyme activities related to inflammation and cell proliferation.
Proposed Mechanisms
- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to target enzymes.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce G1-phase arrest in cancer cells, suggesting that this compound might exhibit similar properties.
Q & A
Q. What are the common synthetic routes for Methyl 2-oxo-6-(trifluoromethyl)-2H-pyran-4-carboxylate, and how is its purity validated?
Synthesis typically involves multi-step coupling reactions, such as the use of trifluoromethylpyridine intermediates or Suzuki-Miyaura cross-coupling for pyran ring formation. For example, analogous compounds in patents employ iodinated aryl precursors and transition-metal catalysts (e.g., Pd or Cu) under inert conditions . Post-synthesis, purity is validated via HPLC (e.g., retention time analysis under SMD-TFA50 conditions) and LCMS to confirm molecular ion peaks (e.g., m/z 645 [M+H]+) .
Q. Which spectroscopic and crystallographic methods are used for structural elucidation?
- NMR : , , and NMR identify proton environments, carbon frameworks, and fluorine substituents.
- X-ray crystallography : Programs like SHELXL refine crystal structures, leveraging high-resolution data to resolve torsional angles and hydrogen-bonding networks . For example, related pyran derivatives are resolved using SHELXS for phase determination and SHELXL for refinement .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
The CF group enhances metabolic stability by reducing oxidative metabolism and increases lipophilicity (logP), improving membrane permeability. Its electron-withdrawing nature also modulates electronic density on the pyran ring, affecting binding interactions with target proteins. Studies on fluorinated analogs suggest these effects are critical for optimizing pharmacokinetics and target engagement .
Q. What challenges arise in optimizing reaction conditions for derivatives of this compound?
Key challenges include:
- Regioselectivity : Controlling substitution patterns on the pyran ring, especially when introducing electrophiles at the 6-position.
- Intermediate stability : Managing reactive intermediates (e.g., iodinated aryl species) under cross-coupling conditions .
- Scalability : Transitioning from milligram to gram-scale synthesis while maintaining yield, often requiring careful optimization of catalyst loading and solvent systems .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
- Structural analysis : Compare X-ray or docking studies to identify conformational differences in binding pockets. For example, fluorine’s stereoelectronic effects might alter binding in specific protein environments .
- Meta-analysis : Aggregate data from structurally related compounds to identify trends in substituent effects.
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s reactivity and interactions?
- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with biological targets, incorporating fluorine’s van der Waals radii and electrostatic potentials .
- DFT calculations : Gaussian or ORCA to explore transition states in synthetic pathways, particularly for CF-mediated electronic effects .
Q. How should researchers design stability studies for this compound under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC monitoring.
- Thermal analysis : Use TGA/DSC to identify decomposition thresholds. For example, related trifluoromethyl pyrans show stability up to 150°C in inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
